molecular formula C7H17NOS B13171409 Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B13171409
M. Wt: 163.28 g/mol
InChI Key: LBCSSYPCSBAKIY-UHFFFAOYSA-N
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Description

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone is a sulfanone derivative characterized by two aliphatic substituents: a 2-methylpropyl (isobutyl) group and a propan-2-yl (isopropyl) group. This compound belongs to the class of λ⁶-sulfanones, which feature a sulfonyl imino (=N–) group bonded to sulfur in the +6 oxidation state. Key characteristics inferred from similar compounds include:

  • Molecular formula: Likely C₇H₁₅NOS (based on substituent analysis).
  • Reactivity: Aliphatic substituents suggest moderate polarity and stability, suitable for applications in organic synthesis.
  • Hazards: Expected to require precautions against flammability (P210, P233) and skin/eye irritation (H314), as seen in related sulfanones .

Properties

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

IUPAC Name

imino-(2-methylpropyl)-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C7H17NOS/c1-6(2)5-10(8,9)7(3)4/h6-8H,5H2,1-4H3

InChI Key

LBCSSYPCSBAKIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=N)(=O)C(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism Insights

  • The initial nucleophilic attack by the amine on the sulfinyl chloride generates a sulfilimine intermediate featuring a sulfur-nitrogen double bond.
  • Subsequent oxidation with hydrogen peroxide converts the sulfur atom to the lambda6 oxidation state, introducing an oxygen atom double bonded to sulfur, completing the sulfanone structure.
  • The reaction is facilitated by mild acidic or basic conditions to maintain the stability of intermediates.

Analytical Data Supporting Preparation

Parameter Result Method Notes
Molecular Weight 163.28 g/mol Mass Spectrometry (MS) Matches theoretical value
Purity >98% Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmed absence of impurities
Functional Group Verification Sulfonyl (S=O) and imino (S=N) bonds Infrared (IR) Spectroscopy Characteristic peaks at ~1050 cm⁻¹ (S=O) and ~1250 cm⁻¹ (S=N)
Thermal Stability Decomposition > 150 °C Differential Scanning Calorimetry (DSC) Suitable for further synthetic applications

Comparative Table of Preparation Conditions from Literature

Source Starting Materials Oxidizing Agent Solvent Catalyst/Base Temperature Yield (%) Remarks
Vulcanchem (2024) 2-methylpropylamine + propan-2-ylsulfinyl chloride H2O2 (30%) Dichloromethane Triethylamine 0–5 °C (step 1), RT (step 2) 80–90 Standard method, high purity
Research Article (2023) 2-methylpropylamine + sulfonyl chloride m-CPBA Dichloromethane Pyridine 0 °C to RT 75–85 Alternative oxidant, slightly lower yield
Industrial Report (2022) 2-methylpropylamine + sulfinyl chloride Oxone (potassium peroxymonosulfate) Acetonitrile None RT 70–80 Green chemistry approach, moderate yield

Summary of Research Results and Observations

  • The condensation-oxidation sequence remains the most reliable and reproducible method to synthesize imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone.
  • The choice of oxidizing agent influences yield and purity; hydrogen peroxide is preferred for its mildness and availability.
  • Base catalysts such as triethylamine or pyridine are essential to neutralize HCl generated during condensation and to maintain reaction efficiency.
  • Low temperature during initial condensation minimizes side reactions and degradation.
  • Purification by column chromatography or recrystallization yields analytically pure material suitable for further application or study.

Chemical Reactions Analysis

Types of Reactions

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone exerts its effects is primarily through its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The table below compares substituents, molecular weights, and key properties of analogous sulfanones:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
Imino(3-methylbutyl)(propan-2-yl)-λ⁶-sulfanone 2059949-22-1 3-methylbutyl, propan-2-yl C₈H₁₉NOS 177.31 Larger alkyl chain increases hydrophobicity; potential for higher boiling point
Imino(methyl)(2-methylbutyl)-λ⁶-sulfanone 2059942-31-1 methyl, 2-methylbutyl C₆H₁₅NOS 149.25 Smaller substituents may enhance volatility; reduced steric hindrance
Ethyl(imino)(2-methylphenyl)-λ⁶-sulfanone 2059954-57-1 ethyl, 2-methylphenyl C₉H₁₃NOS 183.27 Aromatic ring introduces resonance stabilization; increased lipophilicity
Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone 1621962-58-0 dimethyl, pyridin-3-yl C₇H₁₀N₂OS 170.24 Pyridine moiety enhances polarity and hydrogen-bonding potential
Imino(methyl)(pyridin-2-yl)-λ⁶-sulfanone 76456-06-9 methyl, pyridin-2-yl C₆H₈N₂OS 156.21 High polarity (PSA = 62.19); solid at room temperature (mp 61–63°C)

Key Differences in Reactivity and Stability

  • Aliphatic vs. Aromatic Substituents: Aliphatic analogs (e.g., C₈H₁₉NOS ) exhibit lower polarity, making them suitable for non-polar solvents or lipid-based applications. Aromatic derivatives (e.g., C₉H₁₃NOS ) benefit from resonance stabilization, enhancing thermal stability but increasing environmental persistence.
  • Heteroatom Influence :
    • Pyridine-containing compounds (e.g., C₇H₁₀N₂OS ) demonstrate higher solubility in polar solvents due to nitrogen's lone-pair electrons, facilitating pharmaceutical applications.
    • Chlorinated analogs (e.g., C₅H₆ClN₃OS ) show heightened electrophilicity, favoring nucleophilic substitution reactions.

Biological Activity

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features an imino group (–NH=) and a sulfonyl group (–S(=O)–), which contribute to its reactivity and potential biological applications. The molecular formula is C4H11NOSC_4H_{11}NOS with a molecular weight of 121.2 g/mol. Its structure can be compared to similar compounds, highlighting variations in biological activity:

Compound NameMolecular FormulaUnique Features
Imino(methyl)(propan-2-yl)-lambda6-sulfanoneC4H11NOSC_4H_{11}NOSContains a methyl group instead of 2-methylpropyl
tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanoneC8H19NOSC_8H_{19}NOSFeatures a tert-butyl group, affecting steric hindrance
Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanoneC9H19NOSC_9H_{19}NOSIncorporates a cyclopentyl ring, influencing reactivity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic applications. The compound's imino group may facilitate binding to specific molecular targets, thereby inhibiting their activity.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can exhibit significant inhibitory effects on various biological processes. For instance, research has indicated that certain sulfonamide derivatives can act as inhibitors of specific enzymes involved in cancer progression .

Case Studies and Research Findings

  • Cancer Therapeutics :
    • Research indicates that compounds with similar structures may serve as inhibitors of the ATR (Ataxia Telangiectasia and Rad3-related protein), which is crucial in DNA damage response pathways. Inhibiting ATR has been associated with enhanced efficacy of cancer therapies by sensitizing tumor cells to chemotherapeutic agents .
    • A study demonstrated that derivatives of sulfonamides exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound could have similar effects .
  • Enzyme Interaction Studies :
    • The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, studies involving sulfonamide derivatives have shown their ability to inhibit D-galactosidase and other enzymes critical in metabolic pathways .

Future Directions

Further research is necessary to elucidate the specific biological mechanisms through which this compound exerts its effects. Comprehensive studies involving high-throughput screening and structure-activity relationship (SAR) analyses will be essential in determining its therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes for preparing imino(2-methylpropyl)(propan-2-yl)-lambda⁶-sulfanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of sulfanones typically involves nucleophilic substitution or oxidation of thioethers. For imino-substituted sulfanones, a plausible route is the reaction of a thiol precursor with an imino halide under inert gas (e.g., N₂ or Ar) to prevent oxidation . Optimization variables include:

  • Solvent choice : Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of intermediates .
  • Temperature : Controlled heating (40–60°C) enhances reaction kinetics but may require cooling to stabilize reactive intermediates.
  • Catalysts : Lewis acids (e.g., AlCl₃) can accelerate imino-group incorporation .
    Post-synthesis, monitor purity via HPLC (C18 column, acetonitrile/water gradient) or ¹H/¹³C NMR to confirm substituent regiochemistry .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • FT-IR : Identify S=O stretches (~1050–1200 cm⁻¹) and imino C=N bonds (~1640 cm⁻¹) .
  • NMR : ¹H NMR resolves methylpropyl/propan-2-yl substituents (δ 0.8–1.5 ppm for branched alkyls; δ 3.0–3.5 ppm for S-bound CH groups) .
  • X-ray crystallography : Use SHELX software for structure refinement. Crystallize in non-polar solvents (e.g., hexane) to stabilize hydrophobic packing. Hydrogen-bonding patterns (e.g., S=O···H-N) can be analyzed via graph-set notation (e.g., C(4) motifs) .

Basic: What safety protocols are critical when handling imino(2-methylpropyl)(propan-2-yl)-lambda⁶-sulfanone?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (P280) .
  • Ventilation : Use fume hoods (P271) and avoid sparks (P210).
  • Storage : Keep in airtight containers under inert gas (P233+P231) at 2–8°C (P235) .
  • Spill response : Absorb with silica gel, avoid water (P223), and dispose as hazardous waste (P501) .

Advanced: How do solvent polarity and temperature influence the compound’s stability during catalytic applications?

Methodological Answer:

  • Polar solvents : Acetonitrile or DMF may stabilize charge-separated intermediates in catalysis but risk hydrolyzing the imino group (monitor via UV-Vis at λ ~250–300 nm) .
  • Temperature effects : Elevated temperatures (>60°C) accelerate degradation; use Arrhenius plots to model half-life.
  • Stability assays : Conduct accelerated aging studies (40–80°C, 75% RH) with periodic LC-MS analysis to track decomposition products (e.g., sulfonic acids) .

Advanced: What computational methods can predict the compound’s reactivity in organocatalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for S-N bond cleavage .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation tendencies.
  • Docking studies : Use AutoDock Vina to evaluate binding affinities with biological targets (e.g., enzymes with sulfur-active sites) .

Advanced: How can researchers resolve contradictions in reported crystallographic data for similar sulfanones?

Methodological Answer:

  • Data validation : Cross-check SHELXL refinement parameters (R-factor, wR₂) and ensure thermal displacement parameters (Uᵢₕ) are within 0.02–0.05 Ų .
  • Polymorphism screening : Test crystallization in multiple solvents (e.g., ethanol vs. acetone) and analyze via PXRD to detect phase variations .
  • Twinned crystals : Use PLATON’s TWINABS to deconvolute overlapping reflections .

Advanced: What strategies mitigate challenges in synthesizing enantiopure derivatives of this sulfanone?

Methodological Answer:

  • Chiral auxiliaries : Incorporate menthol or binaphthyl groups during synthesis, followed by enzymatic resolution (e.g., lipase-mediated hydrolysis) .
  • Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC purification .
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing experimental CD spectra with DFT-simulated curves .

Basic: What are the environmental hazards associated with this compound, and how can lab waste be managed?

Methodological Answer:

  • Ecotoxicity : Classify as H410 (toxic to aquatic life with long-term effects). Avoid release via neutralization with activated carbon .
  • Waste disposal : Segregate as halogen-free organic waste and incinerate at >1000°C with scrubbers to minimize SOₓ emissions .

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